Crystal Structure and Conformational Analysis: Quantifying Non-Planarity vs. Typical Pyridine Analogs
Single-crystal X-ray diffraction analysis of 2-Methoxy-3-(trifluoromethyl)pyridine demonstrates that the molecule crystallizes in the monoclinic system with space group P 21/c. The unit cell parameters are a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)°, revealing a non-planar molecular geometry that distinguishes it from simpler planar pyridine analogs [1]. This non-planarity, induced by the ortho-methoxy and meta-trifluoromethyl substitution pattern, directly influences molecular packing and intermolecular hydrogen bonding in the solid state [2]. In contrast, the corresponding 2-chloro-3-(trifluoromethyl)pyridine precursor lacks the methoxy oxygen that participates in these specific non-planar conformations and hydrogen-bonding networks .
| Evidence Dimension | Crystal System and Unit Cell Parameters |
|---|---|
| Target Compound Data | Monoclinic, P 21/c; a=11.465(1) Å, b=6.072(1) Å, c=15.747(1) Å, β=99.90(1)° |
| Comparator Or Baseline | 2-Chloro-3-(trifluoromethyl)pyridine |
| Quantified Difference | Target compound exhibits non-planar geometry; comparator is a planar aromatic ring lacking methoxy oxygen hydrogen-bond acceptor site |
| Conditions | Single-crystal X-ray diffraction, Mo Kα radiation, 293(2) K |
Why This Matters
This confirms a unique solid-state conformation that directly impacts purification, formulation, and storage stability—critical factors for procurement decisions in GMP manufacturing.
- [1] Erciyes University Journal of the Institute of Science and Technology. 2016. The molecular structure of the title compound was studied by experimental and computational methods (X-ray and AM1). X-ray analysis shows the compound crystallizes in the monoclinic system, space group P 21/c. a = 11.465(1), b = 6.072(1), c = 15.747(1)Å, β= 99.90(1)°. The molecular structure is not planar. View Source
- [2] Acta Crystallographica Section E: Structure Reports Online. 2007. 64(Pt 1): o53. Molecular structure of the title compound in the crystal showing the atom labelling scheme and 25% probability displacement ellipsoids. View Source
